
2,3,3-Trimethyl-1,3-thiasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethyl-1,3-thiasilinane is a heterocyclic compound that contains both sulfur and silicon atoms within its structure. This compound is part of the thiasilinane family, which is known for its unique chemical properties and reactivity. The presence of sulfur and silicon in the ring structure imparts distinct characteristics to the compound, making it of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-1,3-thiasilinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal sila-Pummerer rearrangement of diastereomeric this compound S-oxides When heated in carbon tetrachloride (CCl4), the trans isomer converts into the cis isomer, which rapidly rearranges into 2,2,7-trimethyl-1,6,2-oxathiasilepane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trimethyl-1,3-thiasilinane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of sulfur and silicon atoms in its structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert sulfoxides back to sulfides. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can occur at the silicon or sulfur atoms.
Major Products Formed
The major products formed from these reactions include various isomers and derivatives of this compound, such as 2,2,7-trimethyl-1,6,2-oxathiasilepane and siloxanes .
Aplicaciones Científicas De Investigación
2,3,3-Trimethyl-1,3-thiasilinane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its unique structure and reactivity make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2,3,3-trimethyl-1,3-thiasilinane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of sulfur and silicon atoms, which can participate in various chemical transformations. For example, the inversion at the sulfur atom in this compound S-oxides under the action of triethyloxonium tetrafluoroborate has been studied, revealing a high energy barrier for thermal inversion .
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethyl-1,4-thiasilinane: This compound is an isomer of 2,3,3-trimethyl-1,3-thiasilinane and exhibits different reactivity and stability.
3,3-Dimethyl-1λ4,3-thiasilinane 1-oxide: Another related compound that undergoes lithiation-methylation reactions under the action of butyllithium.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of both sulfur and silicon atoms in the ring structure. This unique configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
88820-74-0 |
|---|---|
Fórmula molecular |
C7H16SSi |
Peso molecular |
160.35 g/mol |
Nombre IUPAC |
2,3,3-trimethyl-1,3-thiasilinane |
InChI |
InChI=1S/C7H16SSi/c1-7-8-5-4-6-9(7,2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
NUCGIDCGFCGHCD-UHFFFAOYSA-N |
SMILES canónico |
CC1[Si](CCCS1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
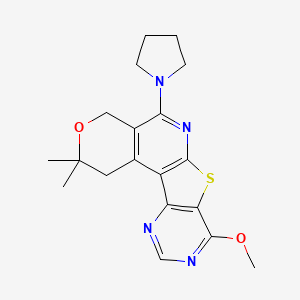
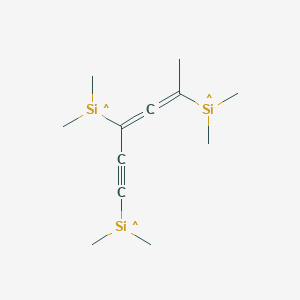
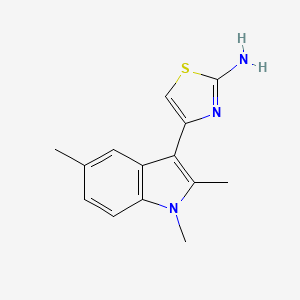
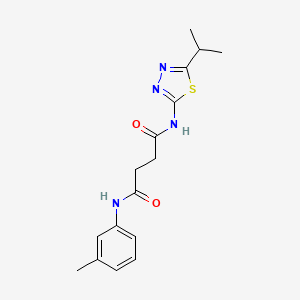
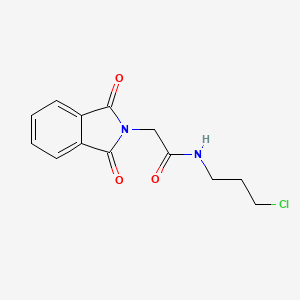
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)

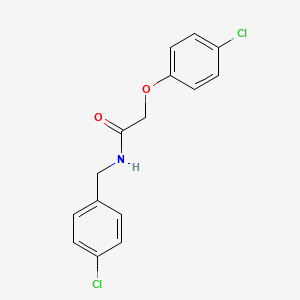
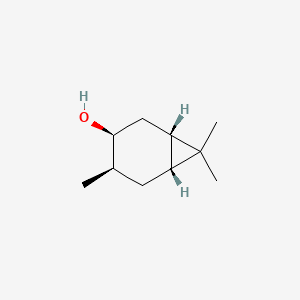
![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
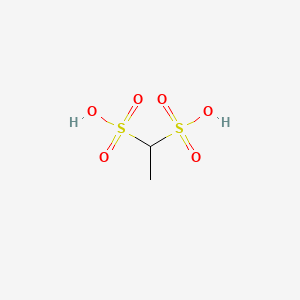
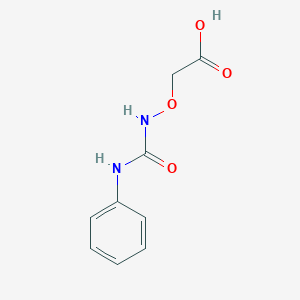
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)
